Reactive Blue 5

Descripción general

Descripción

Reactive Blue 5, also known as Reactive brilliant Blue K-GR, is an organic synthetic dye . It is a green to blue powder that is soluble in water and alcohol . It is primarily used in the dye industry as a pigment dye and coloring agent . It can be used to dye textiles, leather, paper, and plastics, and can also be used in pigments, inks, and cosmetics .

Synthesis Analysis

The synthesis of Reactive Blue 5 mainly involves the reaction of two compounds . One method involves the coupling reaction of p-nitroaniline and p-aminophenol . Another method involves the coupling reaction of p-aminophenol and dinitroaniline . These react under appropriate conditions to produce Reactive Blue 5 .

Molecular Structure Analysis

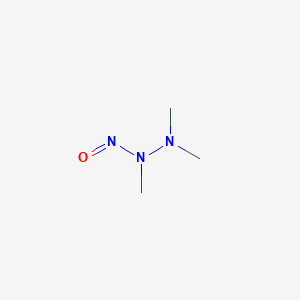

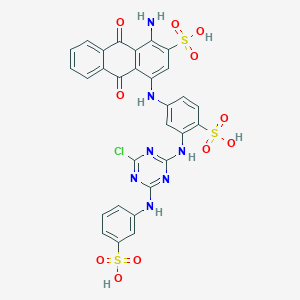

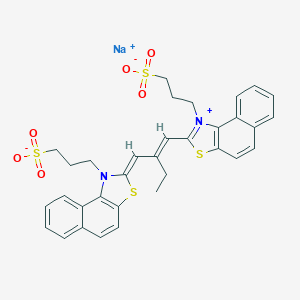

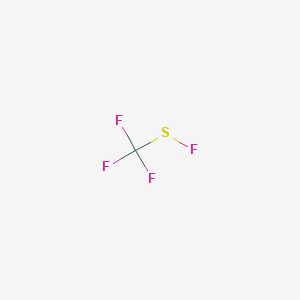

The molecular formula of Reactive Blue 5 is C29H20ClN7O11S3 . It has a molecular weight of 774.16 . The dye is an anthraquinone carrying amino, sulfo and [3- ({4-chloro-6- [ (3-sulfophenyl)amino]-1,3,5-triazin-2-yl}amino)-4-sulfophenyl]amino substituents at positions 1, 2 and 4 respectively .

Chemical Reactions Analysis

Reactive Blue 5 is a reactive dye, meaning it forms covalent bonds with the material it is dyeing . The dye has a high affinity for proteins, and it binds to them through electrostatic interactions and hydrogen bonding. The binding of the dye to proteins can alter their conformation, which can affect their function.

Physical And Chemical Properties Analysis

Reactive Blue 5 is a deep blue-black powder . Its solubility in water at 50°C is 30g/L . The water solution is a bright blue color . The dye content is approximately 50% .

Aplicaciones Científicas De Investigación

Environmental Science

In environmental science, Reactive Blue 5 is used in studies related to water pollution and treatment technologies. It serves as a model compound for the removal of dyes from wastewater using various techniques such as adsorption, biodegradation, and advanced oxidation processes .

Medical Research

Reactive Blue 5 is utilized in medical research for the development of new treatments and diagnostic methods. It’s involved in studies exploring the degradation of dyes with enzymes like peroxidases, which have implications for the treatment of dye-contaminated biological samples .

Analytical Chemistry

In analytical chemistry, Reactive Blue 5 is employed as a reagent in spectrophotometric determination of metals. Its complexation with various metals allows for their detection and quantification, which is essential for environmental monitoring and quality control in various industries .

Industrial Processes

Reactive Blue 5 is widely used in textile dyeing processes. Its application and the environmental impact of its use are significant areas of study, particularly concerning the decolorization of industrial effluents and the development of eco-friendly dyeing methods .

Biotechnology

Biotechnological applications of Reactive Blue 5 include its use in enzyme-linked bioremediation. Enzymes capable of degrading Reactive Blue 5 are studied for their potential in treating dye-polluted waters, offering an eco-friendly alternative to traditional chemical treatments .

Safety and Hazards

Reactive Blue 5 has relatively low toxicity to humans, but precautions should still be taken to avoid prolonged skin contact, inhalation, or ingestion . Protective gloves, eyewear, and masks should be worn when handling the dye . It should be stored in a cool, dry, well-ventilated area, away from sources of ignition and flammable materials .

Relevant Papers

Several papers were found during the search. One paper discussed the decolorization of Reactive Blue 4 and Reactive Black 5 in microbial fuel cells . Another paper discussed the high removal performance of Reactive Blue 5 G dye from industrial dyeing wastewater using biochar in a fixed-bed adsorption system .

Mecanismo De Acción

Target of Action

Reactive Blue 5, an anthraquinone dye, primarily targets single-walled carbon nanotubes (SWCNTs). It can be adsorbed onto SWCNTs through electrostatic interactions . This interaction allows the separation of residual dyes, which is particularly useful in the treatment of dye-contaminated wastewater .

Mode of Action

The mode of action of Reactive Blue 5 involves a series of enzymatic reactions. Two peroxidases from Thanatephorus cucumeris Dec 1, a versatile peroxidase (VP) and a dye-decolorizing peroxidase (DyP), play a crucial role in this process . The DyP initially decolorizes Reactive Blue 5 to light red-brown compounds. Following this, the VP (TcVP1) further decolorizes these colored intermediates to colorless .

Biochemical Pathways

The biochemical pathway of Reactive Blue 5 degradation involves the concerted action of DyP and VP. The DyP enzyme changes Reactive Blue 5 from dark blue to a light red-brown color composed of a complex mixture thought to contain azo compounds . Then, the VP enzyme acts on these intermediates, leading to complete decolorization . This process indicates that the degradation of Reactive Blue 5 proceeds sequentially and involves multiple enzymatic reactions .

Result of Action

The result of the action of Reactive Blue 5 is its complete decolorization. The concerted action of DyP and VP leads to the transformation of Reactive Blue 5 from a dark blue color to colorless . This decolorization is significant as it aids in the treatment of dye-contaminated wastewater .

Action Environment

The action of Reactive Blue 5 and its subsequent decolorization is influenced by environmental factors such as pH. For instance, the VP enzyme acts like a classical manganese peroxidase (MnP) at pH ∼5, while it behaves like a lignin peroxidase (LiP) at pH ∼3 . This suggests that the pH of the environment can influence the efficacy of Reactive Blue 5 decolorization.

Propiedades

IUPAC Name |

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSIQGBHACTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23422-12-0 (tri-hydrochloride salt) | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5066118 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Reactive Blue 5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Reactive Blue 5 | |

CAS RN |

16823-51-1 | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16823-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulphophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)